molecular formula C19H22N2O4 B13772796 tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate CAS No. 79778-45-3

tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B13772796
CAS No.: 79778-45-3
M. Wt: 342.4 g/mol
InChI Key: PSZAWGWLFFKZBT-OWBHPGMISA-N
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Description

tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule . The pathways involved can include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Properties

CAS No.

79778-45-3

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(21)16-20-14(17(22)24-16)12-13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3/b14-12-

InChI Key

PSZAWGWLFFKZBT-OWBHPGMISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CC3=CC=CC=C3)C(=O)O2

Origin of Product

United States

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